4-Methyl-2-(p-tolyl)oxazol-5(4H)-one
Overview
Description
4-Methyl-2-(p-tolyl)oxazol-5(4H)-one is a chemical compound that is widely used in scientific research. It is also known as PTO and has a molecular formula of C12H11NO2. This compound is a white crystalline powder that is soluble in organic solvents like methanol and ethanol. PTO has a wide range of applications in various fields of research, including medicinal chemistry, organic synthesis, and materials science.
Scientific Research Applications
Synthesis of Triazoline Derivatives
The compound, in the form of 5-methoxy-4-methyl-2-(p-tolyl)oxazole, has been used in the synthesis of 1,2,4-triazoline derivatives through a formal [3+2] cycloaddition, accompanying the ring opening of oxazoles. This was demonstrated in a study where its structure was determined by X-ray crystallography (Ibata et al., 1992).
Photophysical Characterization and Structural Analysis
A derivative, 2-o-tolyl-4-(3-N,N-dimethylaminophenylmethylene)-oxazol-5-one (TDPO), was synthesized, characterized, and its crystal structure determined by X-ray crystallography. The study also included a topological and conformational analysis of TDPO to understand its flexibility and intramolecular interactions (Sevinçek et al., 2011).
Versatile Template for Synthesis
4-Bis(methylthio)methylene-2-phenyloxazol-5-one has been shown to be a versatile template for the synthesis of various 2-phenyl-3,4-substituted oxazoles, demonstrating the use of oxazolone derivatives like 4-Methyl-2-(p-tolyl)oxazol-5(4H)-one in synthetic organic chemistry (Misra & Ila, 2010).
Synthesis of Triazole-3-thione
A compound related to 4-Methyl-2-(p-tolyl)oxazol-5(4H)-one was used in the synthesis of 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione, demonstrating the role of oxazole derivatives in the synthesis of complex organic molecules (Xue et al., 2008).
Lipase-catalyzed Enantioselective Ring-Opening
In another study, 2-Phenyl-4-methyl-oxazol-5(4H)-one, a similar compound, underwent a lipase-catalyzed enantioselective ring-opening, showing the potential application in asymmetric synthesis (Bevinakatti, Newadkar, & Banerji, 1990).
Antimicrobial Activity
A related compound, 4-Chlorobenzylidene-2-methyl-(4H)-oxazol-5-one, was studied for its antimicrobial activities, suggesting the potential medicinal applications of oxazol-5(4H)-one derivatives (Nguyen et al., 2019).
properties
IUPAC Name |
4-methyl-2-(4-methylphenyl)-4H-1,3-oxazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-5-9(6-4-7)10-12-8(2)11(13)14-10/h3-6,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUAKGFZNSFOKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(=N1)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(p-tolyl)oxazol-5(4H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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